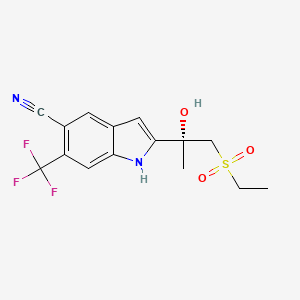

JNJ-26146900

Description

Properties

CAS No. |

868691-50-3 |

|---|---|

Molecular Formula |

C15H15F3N2O3S |

Molecular Weight |

360.4 g/mol |

IUPAC Name |

2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile |

InChI |

InChI=1S/C15H15F3N2O3S/c1-3-24(22,23)8-14(2,21)13-5-9-4-10(7-19)11(15(16,17)18)6-12(9)20-13/h4-6,20-21H,3,8H2,1-2H3/t14-/m0/s1 |

InChI Key |

UJGGNFGSHPHGNE-AWEZNQCLSA-N |

Isomeric SMILES |

CCS(=O)(=O)C[C@@](C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |

Canonical SMILES |

CCS(=O)(=O)CC(C)(C1=CC2=CC(=C(C=C2N1)C(F)(F)F)C#N)O |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>2 years if stored properly |

solubility |

Soluble in DMSO |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

JNJ-26146900; JNJ 26146900; JNJ26146900. |

Origin of Product |

United States |

Foundational & Exploratory

JNJ-26146900: A Technical Guide to its Mechanism of Action as a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent and tissue-selective androgen receptor (AR) modulator (SARM). It functions primarily as an androgen receptor antagonist, exhibiting a distinct pharmacological profile with anti-androgenic effects in the prostate and anabolic effects in musculoskeletal tissues. This dual activity has positioned this compound as a compound of interest in the investigation of prostate cancer and conditions associated with muscle and bone wastage. This technical guide provides a comprehensive overview of the core mechanism of action of this compound, supported by quantitative data, detailed experimental protocols, and visual representations of its molecular interactions and experimental workflows.

Core Mechanism of Action: Androgen Receptor Antagonism

This compound exerts its effects by directly interacting with the androgen receptor, a member of the nuclear receptor superfamily that plays a critical role in male physiology and the pathology of prostate cancer.[1] The primary mechanism of action of this compound is competitive antagonism of the androgen receptor.[2]

In the canonical androgen signaling pathway, androgens such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) bind to the AR in the cytoplasm. This binding induces a conformational change in the receptor, leading to the dissociation of heat shock proteins (HSPs), dimerization, and subsequent translocation of the AR-ligand complex into the nucleus.[3] Once in the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, recruiting co-activators and initiating the transcription of genes responsible for cell growth, proliferation, and survival.[4][5]

This compound competitively binds to the ligand-binding domain (LBD) of the AR, preventing the binding of endogenous androgens.[1][6] This blockade inhibits the necessary conformational changes in the AR that are required for its activation.[4][6] Consequently, the downstream signaling cascade is disrupted; the AR fails to translocate to the nucleus, bind to AREs, and recruit co-activators, thereby inhibiting the transcription of androgen-dependent genes.[1][4] This antagonistic action in androgen-sensitive tissues like the prostate leads to a reduction in cell proliferation and tumor growth.[2]

Quantitative Data

The following tables summarize the key quantitative findings from in vitro and in vivo studies of this compound.

Table 1: In Vitro Activity of this compound

| Parameter | Value | Cell Line/System | Description |

| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | Concentration required to inhibit 50% of radiolabeled androgen binding to the rat AR.[2] |

| Functional Activity | Pure Antagonist | Cell-based assay | This compound demonstrated no agonist activity in an in vitro functional assay.[2] |

Table 2: In Vivo Efficacy of this compound in Animal Models

| Animal Model | Treatment Group | Dosage (mg/kg, p.o.) | Duration | Key Findings |

| Intact Male Rats | This compound | 20-30 | Not Specified | ED₅₀ for reduction of ventral prostate weight.[2] |

| Dunning Rat Prostate Cancer Model | This compound | 10 | Not Specified | Maximal inhibition of prostate tumor growth.[2] |

| CWR22-LD1 Human Prostate Cancer Xenograft (Mouse) | This compound | Not Specified | Not Specified | Significantly slowed tumor growth.[2] |

| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | 33% decrease in bone volume compared to intact rats (p < 0.05).[2] |

| Orchidectomized Aged Male Rats | This compound | 30 | 6 weeks | Significantly reduced castration-induced tibial bone loss.[2] |

| Orchidectomized Aged Male Rats | Vehicle Control | - | 6 weeks | Bone mineral density decreased from 229±34 to 166±26 mg/cm³.[2] |

| Orchidectomized Aged Male Rats | This compound | 30 | 6 weeks | Maintained bone mineral density at 194±20 mg/cm³ (p < 0.05 vs. orchidectomy alone).[2] |

| Orchidectomized Aged Male Rats | This compound | Not Specified | Not Specified | Partially prevented the loss of lean body mass.[2] |

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This protocol is a generalized procedure for determining the binding affinity of a test compound to the androgen receptor.

Methodology:

-

Receptor Preparation: Prepare cytosol from the ventral prostate of rats, which serves as the source of the androgen receptor.[7]

-

Reagents:

-

Radiolabeled androgen (e.g., [³H]R1881)

-

Test compound (this compound) in serial dilutions

-

Wash buffers and scintillation fluid

-

-

Incubation: In assay tubes, combine the rat prostate cytosol, a fixed concentration of the radiolabeled androgen, and varying concentrations of this compound or vehicle control.[7] Incubate the mixture to allow the binding to reach equilibrium.

-

Separation: Separate the receptor-bound radioligand from the unbound radioligand. This can be achieved by methods such as hydroxyapatite (HAP) slurry precipitation followed by centrifugation.[7]

-

Detection: Quantify the radioactivity of the bound ligand using a scintillation counter.

-

Analysis: Plot the percentage of inhibition of radioligand binding against the concentration of this compound. Calculate the IC₅₀ (the concentration of this compound that inhibits 50% of the specific binding of the radioligand) and subsequently the Ki (binding affinity constant) using the Cheng-Prusoff equation.

In Vivo Prostate Cancer Xenograft Study

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a compound in a human prostate cancer xenograft model.

Methodology:

-

Animal Model: Use immunodeficient mice (e.g., nude or SCID).

-

Cell Line: Utilize a human prostate cancer cell line such as CWR22-LD1.[8][9]

-

Tumor Implantation: Subcutaneously inject a suspension of CWR22-LD1 cells into the flanks of the mice.[9]

-

Tumor Growth and Grouping: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Once tumors reach the desired size, randomize the mice into treatment and vehicle control groups.

-

Treatment: Administer this compound orally (p.o.) at specified doses (e.g., 10-100 mg/kg) daily.[2] The control group receives the vehicle.

-

Monitoring: Measure tumor dimensions with calipers regularly (e.g., twice weekly) and calculate tumor volume. Monitor the body weight and overall health of the animals.

-

Analysis: Compare the tumor growth rates and final tumor weights between the treatment and control groups to determine the efficacy of this compound.

Bone Mineral Density Measurement in Rats

This protocol describes a general method for assessing changes in bone mineral density in a rat model of osteoporosis.

Methodology:

-

Animal Model: Use aged male rats (e.g., Sprague-Dawley).

-

Surgical Procedure: Perform orchidectomy (castration) to induce androgen deficiency and subsequent bone loss. A sham-operated group serves as a control.

-

Treatment: Begin oral administration of this compound (e.g., 30 mg/kg) or vehicle to the orchidectomized rats.[2]

-

Bone Density Measurement: After a specified treatment period (e.g., 6 weeks), measure the bone mineral density (BMD) of specific bones (e.g., tibia).[2] This is typically done using micro-computed tomography (µCT) or dual-energy X-ray absorptiometry (DEXA).[2][10]

-

µCT Analysis:

-

Excise the bones of interest and fix them.

-

Scan the bones using a high-resolution µCT scanner.

-

Analyze the reconstructed 3D images to quantify parameters such as bone volume/total volume (BV/TV), trabecular number (Tb.N), trabecular thickness (Tb.Th), and trabecular separation (Tb.Sp).[2]

-

-

Statistical Analysis: Compare the bone parameters between the intact, orchidectomized vehicle-treated, and orchidectomized this compound-treated groups to evaluate the effect of the compound on preventing bone loss.

Conclusion

This compound is a selective androgen receptor modulator that functions as a competitive antagonist of the androgen receptor. Its mechanism of action involves blocking the binding of endogenous androgens, thereby inhibiting the downstream signaling cascade that leads to the transcription of androgen-regulated genes. This antagonistic activity in the prostate results in the inhibition of tumor growth. Notably, this compound exhibits tissue selectivity, demonstrating anabolic effects on bone and muscle, which highlights its potential as a therapeutic agent for prostate cancer while mitigating the side effects of androgen deprivation, such as osteoporosis and muscle wasting. The data and protocols presented in this guide provide a comprehensive technical overview for researchers and professionals in the field of drug development.

References

- 1. What are AR antagonists and how do they work? [synapse.patsnap.com]

- 2. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. erc.bioscientifica.com [erc.bioscientifica.com]

- 5. researchgate.net [researchgate.net]

- 6. Mechanism of Androgen Receptor Antagonism by Bicalutamide in the Treatment of Prostate Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 7. ntp.niehs.nih.gov [ntp.niehs.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Studies with CWR22 xenografts in nude mice suggest that ZD1839 may have a role in the treatment of both androgen-dependent and androgen-independent human prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Bone mineral density assessment for research purpose using dual energy X-ray absorptiometry - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-26146900: A Technical Whitepaper on a Selective Androgen Receptor Modulator

For Researchers, Scientists, and Drug Development Professionals

Abstract

JNJ-26146900 is a novel, nonsteroidal selective androgen receptor modulator (SARM) developed by Johnson & Johnson for the potential treatment of prostate cancer.[1] Characterized by its unique tissue-selective activity, this compound exhibits antagonistic properties in the prostate while demonstrating anabolic effects in muscle and bone.[1] This dual activity profile positions it as a compound of significant interest in the study of androgen receptor (AR) signaling and the development of next-generation hormonal therapies. This technical guide provides an in-depth overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols for its evaluation.

Introduction

The androgen receptor (AR), a member of the nuclear hormone receptor superfamily, plays a pivotal role in the development and progression of prostate cancer.[2] Androgen deprivation therapy (ADT) remains a cornerstone of treatment for advanced prostate cancer; however, many tumors eventually develop resistance, leading to castration-resistant prostate cancer (CRPC).[2] Selective androgen receptor modulators (SARMs) represent a promising therapeutic strategy, offering the potential to selectively target the AR in different tissues, thereby maximizing therapeutic benefit while minimizing side effects.

This compound is an indole-derived SARM that has demonstrated a desirable preclinical profile.[1] It acts as an antagonist in prostate tissue, leading to a reduction in prostate weight and inhibition of tumor growth.[1] Concurrently, it shows agonist activity in other tissues, such as bone and muscle, where it can mitigate the detrimental effects of androgen deprivation, including bone loss and muscle wasting.[1] Although this compound did not advance to human clinical trials, its preclinical evaluation provides valuable insights into the therapeutic potential of SARMs.[1]

Mechanism of Action: Androgen Receptor Signaling

This compound exerts its effects by modulating the androgen receptor signaling pathway. In its canonical pathway, the AR resides in the cytoplasm in an inactive state, complexed with heat shock proteins (HSPs). Upon binding to an androgen, such as dihydrotestosterone (B1667394) (DHT), the AR undergoes a conformational change, dissociates from the HSPs, dimerizes, and translocates to the nucleus. Within the nucleus, the AR dimer binds to specific DNA sequences known as androgen response elements (AREs) in the promoter regions of target genes, leading to the recruitment of co-regulators and the initiation of gene transcription. This process drives the growth and survival of prostate cancer cells.

This compound, as a SARM, competes with endogenous androgens for binding to the ligand-binding domain (LBD) of the AR. In prostate cells, the binding of this compound induces a conformational change in the AR that prevents its proper activation and subsequent transcription of target genes, thus acting as an antagonist. In bone and muscle cells, the this compound-AR complex is thought to adopt a different conformation that allows for the recruitment of tissue-specific co-activators, leading to the transcription of genes responsible for anabolic effects.

References

JNJ-26146900: A Preclinical Selective Androgen Receptor Modulator for Prostate Cancer

An In-depth Technical Guide on the Discovery and Preclinical Development of JNJ-26146900

Executive Summary

This compound is a nonsteroidal, orally bioactive selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1][2] It was investigated for its potential therapeutic application in prostate cancer.[2] Characterized by its tissue-selective androgenic and antiandrogenic activities, this compound demonstrated promising preclinical efficacy in reducing prostate tumor growth while simultaneously exhibiting anabolic effects on bone and muscle tissue in animal models.[2][3] Despite these encouraging preclinical findings, the development of this compound did not progress to clinical trials in humans.[2] This technical guide provides a comprehensive overview of the discovery, mechanism of action, and preclinical development history of this compound, based on the available scientific literature.

Discovery and Development History

This compound was first described in the scientific literature in 2007 as a novel indole (B1671886) derivative SARM.[1][2] Developed by Johnson & Johnson, its discovery was part of a broader research program focused on identifying nonsteroidal tissue-selective androgen receptor modulators.[4] The primary therapeutic rationale for the development of this compound was to offer a novel treatment for prostate cancer that could not only inhibit tumor growth but also mitigate the detrimental side effects of androgen deprivation therapy, such as bone loss and muscle wasting.[3]

The development of this compound remained in the preclinical phase and it was never advanced into human trials.[2]

Mechanism of Action

This compound functions as a selective androgen receptor modulator, exhibiting mixed agonistic and antagonistic effects in a tissue-dependent manner.[2] In the prostate, it acts as a pure androgen antagonist, competitively inhibiting the binding of androgens like testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT) to the androgen receptor (AR).[3][5] This blockade of AR signaling in prostate cells leads to the inhibition of androgen-dependent gene expression, resulting in reduced tumor growth.[6]

Conversely, in other tissues such as bone and muscle, this compound displays androgenic (agonistic) activity.[2] This tissue-selective agonism is believed to be responsible for its observed anabolic effects, including the prevention of castration-induced bone loss and the partial preservation of lean body mass.[2][3]

Preclinical Pharmacology

The preclinical activity of this compound was evaluated in a series of in vitro and in vivo studies.

In Vitro Activity

| Parameter | Value | Cell Line | Reference |

| Binding Affinity (Ki) | 400 nM | Rat Androgen Receptor | [3][5][6][7] |

| Functional Activity | Pure androgen antagonist | Cos-7 cells transfected with rat AR | [3][5] |

In Vivo Efficacy

The in vivo efficacy of this compound was assessed in various rat and mouse models.

| Animal Model | Dosing Regimen | Key Findings | Reference |

| Intact Male Sprague-Dawley Rats | 10-100 mg/kg, p.o. | Reduced ventral prostate weight (ED50 of 20-30 mg/kg). Reduced levator ani muscle weight. | [3][6][7] |

| Dunning Rat Prostate Cancer Model | 30-100 mg/kg, p.o. | Prevented prostate tumor growth (maximal inhibition at 10 mg/kg). | [3][6][7] |

| CWR22-LD1 Human Prostate Cancer Xenograft Mouse Model | 30-100 mg/kg, p.o. (twice daily for 3 weeks) | Significantly inhibited tumor growth. At 100 mg/kg, average tumor weight was reduced to ~30% of control. | [1][6][7] |

| Orchidectomized (Castrated) Aged Male Rats | 30 mg/kg, p.o. (daily for 6 weeks) | Significantly reduced castration-induced tibial bone loss. Partially prevented loss of lean body mass. | [1][3][6] |

Experimental Protocols

The following are summaries of the key experimental protocols used in the preclinical evaluation of this compound, based on the available literature.

In Vitro Androgen Receptor Binding Assay

-

Objective: To determine the binding affinity of this compound to the androgen receptor.

-

Methodology:

-

Rat androgen receptors were used for the binding assay.

-

A competitive binding assay was performed using a radiolabeled androgen.

-

Increasing concentrations of this compound were incubated with the receptor and radioligand.

-

The concentration of this compound that displaced 50% of the radioligand was used to calculate the inhibitory constant (Ki).

-

In Vitro Androgen Receptor Functional Assay

-

Objective: To characterize the functional activity of this compound as an agonist or antagonist.

-

Methodology:

-

Cos-7 cells were transiently transfected with an expression vector for the rat androgen receptor and a reporter gene construct containing an androgen-responsive element.

-

Transfected cells were treated with a known androgen (e.g., DHT) in the presence or absence of varying concentrations of this compound.

-

The activity of the reporter gene was measured to determine the effect of this compound on androgen receptor-mediated gene transcription.

-

In Vivo Prostate Cancer Models

-

Objective: To evaluate the anti-tumor efficacy of this compound.

-

Methodology:

-

Dunning Rat Model: Male rats bearing Dunning R3327-H prostate adenocarcinoma were treated orally with this compound or vehicle. Tumor growth was monitored over time.

-

CWR22-LD1 Xenograft Model: Immunocompromised mice were implanted with CWR22-LD1 human prostate cancer cells. Once tumors were established, mice were treated orally with this compound or vehicle. Tumor volume was measured regularly.[1]

-

In Vivo Bone and Muscle Effects Model

-

Objective: To assess the effects of this compound on bone and muscle in a state of androgen deficiency.

-

Methodology:

-

Aged male rats underwent orchidectomy (castration) to induce androgen deficiency.

-

Rats were treated orally with this compound or vehicle for a period of 6 weeks.[1]

-

Bone parameters (e.g., bone mineral density, trabecular bone volume) were analyzed using techniques such as micro-computerized tomography (µCT).[3]

-

Lean body mass was assessed using methods like magnetic resonance imaging (MRI).[3]

-

Conclusion

This compound is a selective androgen receptor modulator that demonstrated a promising preclinical profile for the treatment of prostate cancer. Its ability to act as an androgen receptor antagonist in the prostate while exhibiting anabolic effects in bone and muscle highlighted its potential to not only combat the malignancy but also to alleviate common side effects of androgen deprivation therapy. Despite these encouraging findings in animal models, the development of this compound was discontinued (B1498344) before reaching clinical evaluation in humans. The reasons for this decision have not been publicly disclosed. The preclinical data on this compound, however, contribute to the broader understanding of SARM pharmacology and the potential of this class of compounds in oncology and other therapeutic areas.

References

- 1. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]

- 2. This compound - Wikipedia [en.wikipedia.org]

- 3. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Selective androgen receptor modulators in preclinical and clinical development - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medkoo.com [medkoo.com]

- 6. cancer-research-network.com [cancer-research-network.com]

- 7. medchemexpress.com [medchemexpress.com]

Preclinical Profile of JNJ-26146900: A Selective Androgen Receptor Modulator for Prostate Cancer

Raritan, NJ - JNJ-26146900, a novel nonsteroidal selective androgen receptor modulator (SARM), demonstrated promising preclinical efficacy in prostate cancer models, showcasing its potential as a therapeutic agent. Developed by Johnson & Johnson, this indole (B1671886) derivative exhibits a unique tissue-selective profile, with antiandrogenic effects in the prostate and anabolic effects in bone and muscle.[1] Although its development did not proceed to clinical trials, the preclinical data provide valuable insights for researchers in oncology and drug development.

This compound acts as a potent and orally bioavailable ligand for the androgen receptor (AR), with a binding affinity (Ki) of 400 nM for the rat AR.[2][3][4] In vitro cell-based assays characterized it as a pure androgen antagonist.[5] This technical guide provides an in-depth overview of the key preclinical findings, including its in vivo efficacy, and the experimental protocols utilized in its evaluation.

In Vivo Efficacy

Prostate Tumor Growth Inhibition

This compound demonstrated significant anti-tumor activity in multiple preclinical models of prostate cancer.

-

Dunning Rat Model: In the Dunning rat model of prostate cancer, oral administration of this compound effectively prevented prostate tumor growth.[3][4] A maximal inhibitory effect on tumor growth was observed at a dose of 10 mg/kg.[3][4]

-

CWR22-LD1 Mouse Xenograft Model: In a human prostate cancer xenograft model using CWR22-LD1 cells, this compound significantly slowed tumor growth.[5] At a dose of 100 mg/kg, the mean tumor weight at day 21 was reduced to approximately 30% of that in the vehicle-treated control group.[3][4]

Effects on Androgen-Responsive Tissues

The tissue-selective nature of this compound was evident in its differential effects on various androgen-responsive tissues in mature male Sprague-Dawley rats.

-

Ventral Prostate: Oral administration of this compound led to a reduction in the wet weight of the ventral prostate, with an ED50 of 20-30 mg/kg, comparable to the antiandrogen bicalutamide.[5] Doses ranging from 10-100 mg/kg were effective in reducing ventral prostate weight.[3][4]

-

Levator Ani Muscle: The compound also reduced the wet weight of the levator ani muscle, an indicator of anabolic activity, with a similar potency to its effect on the ventral prostate.[3][4]

| Parameter | Animal Model | Dose(s) | Key Findings | Reference(s) |

| Tumor Growth Inhibition | Dunning Rat | 10 mg/kg (maximal effect) | Prevention of prostate tumor growth. | [3][4][5] |

| CWR22-LD1 Mouse Xenograft | 100 mg/kg | Reduced mean tumor weight to ~30% of control at Day 21. | [3][4] | |

| Organ Weight Modulation | Mature Male Sprague-Dawley Rats | 20-30 mg/kg (ED50) | Reduction in ventral prostate weight. | [5] |

| Mature Male Sprague-Dawley Rats | 10-100 mg/kg | Reduction in ventral prostate and levator ani muscle wet weights. | [3][4] |

Bone Protective Effects

A key characteristic of this compound is its ability to prevent bone loss associated with androgen deprivation, a common side effect of prostate cancer therapies. In a study using aged, orchidectomized (castrated) male rats, a model for androgen-deficiency induced bone loss, this compound demonstrated significant bone-sparing effects.

Treatment with this compound at a dose of 30 mg/kg significantly mitigated the castration-induced tibial bone loss.[3][4] This was evidenced by the maintenance of bone mineral density and preservation of key bone microarchitectural parameters.

| Parameter | Animal Model | Dose | Key Findings | Reference(s) |

| Bone Loss Prevention | Aged Orchidectomized Male Rats | 30 mg/kg | Significantly reduced castration-induced tibial bone loss. | [3][4] |

Experimental Protocols

In Vivo Tumor Models

-

Dunning R3327-G Rat Prostate Carcinoma Model: This model utilizes a fast-growing, androgen-dependent subline of the Dunning R3327 adenocarcinoma.[6] Tumors are typically induced by subcutaneous transplantation of tumor fragments or cell suspensions into male rats.[6] The growth of these tumors is highly sensitive to androgen levels and is inhibited by castration or antiandrogen treatment.[6]

-

CWR22-LD1 Mouse Xenograft Model: This model involves the subcutaneous implantation of the androgen-dependent CWR22 human prostate carcinoma cell line into immunodeficient mice.[5] This xenograft model is noted for its high expression of prostate-specific antigen (PSA) and its responsiveness to androgen deprivation.[5]

Bone Loss Model

-

Orchidectomized Aged Male Rat Model: This model simulates androgen deprivation-induced bone loss. Aged male rats undergo orchidectomy (castration) to deplete endogenous androgens, leading to a subsequent decrease in bone mineral density and deterioration of bone microarchitecture. The efficacy of therapeutic agents in preventing this bone loss can then be evaluated.

Administration

In the preclinical studies, this compound was administered orally (p.o.) via gavage.[3][4]

Signaling Pathway of this compound

The tissue-selective activity of SARMs like this compound is believed to stem from their unique interaction with the androgen receptor. This interaction leads to conformational changes in the receptor that are distinct from those induced by natural androgens like testosterone (B1683101) or dihydrotestosterone. These distinct conformations are thought to recruit different sets of co-regulatory proteins (co-activators and co-repressors) in a tissue-specific manner, leading to differential gene expression.

Caption: Tissue-selective signaling of this compound.

Experimental Workflow

The preclinical evaluation of this compound typically followed a structured workflow to assess its efficacy and tissue selectivity.

Caption: In vivo experimental workflow for this compound.

Conclusion

The preclinical data for this compound highlight its potential as a tissue-selective androgen receptor modulator with a desirable profile for the treatment of prostate cancer. Its ability to inhibit tumor growth while simultaneously preventing androgen deprivation-induced bone loss addresses a significant unmet need in the management of this disease. Although this compound did not progress to clinical development, the findings from these foundational studies provide a valuable reference for the ongoing research and development of next-generation SARMs and other novel therapies for prostate cancer.

References

- 1. academic.oup.com [academic.oup.com]

- 2. Mechanism of the Tissue-Specific Action of the Selective Androgen Receptor Modulator S-101479 [jstage.jst.go.jp]

- 3. Mechanism of the tissue-specific action of the selective androgen receptor modulator S-101479 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. cancer-research-network.com [cancer-research-network.com]

- 5. A selective androgen receptor modulator that reduces prostate tumor size and prevents orchidectomy-induced bone loss in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Selective Androgen Receptor Modulators (SARMs) as Function Promoting Therapies - PMC [pmc.ncbi.nlm.nih.gov]

JNJ-26146900: A Technical Overview of its Androgen Receptor Binding Affinity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of JNJ-26146900, a nonsteroidal androgen receptor (AR) antagonist. The document focuses on its binding affinity to the androgen receptor, the experimental methodologies used for this determination, and the consequential impact on cellular signaling pathways.

Quantitative Binding Affinity Data

This compound has been characterized as a potent antagonist of the androgen receptor. The primary quantitative measure of its binding affinity is the inhibition constant (Ki), which represents the concentration of the compound required to occupy 50% of the receptors in the absence of the natural ligand.

| Compound | Receptor | Parameter | Value |

| This compound | Rat Androgen Receptor (AR) | Ki | 400 nM[1][2] |

This submicromolar binding affinity underscores the compound's potential for effective competition with endogenous androgens, such as testosterone (B1683101) and dihydrotestosterone (B1667394) (DHT), for the ligand-binding domain of the androgen receptor.

Experimental Protocol: Competitive Radioligand Binding Assay

The determination of the androgen receptor binding affinity of this compound is typically achieved through a competitive radioligand binding assay. This method quantifies the ability of a test compound to displace a radiolabeled ligand from the androgen receptor.

Materials and Reagents:

-

Receptor Source: Rat androgen receptor, often expressed in a suitable cell line such as COS-7 cells.[1]

-

Radioligand: A high-affinity radiolabeled androgen, such as [³H]-methyltrienolone (R1881) or [³H]-dihydrotestosterone ([³H]-DHT).

-

Test Compound: this compound.

-

Assay Buffer: Appropriate buffer to maintain protein stability and binding, for example, TEGMD buffer (10 mM Tris-HCl, 1.5 mM EDTA, 10% glycerol, 1 mM dithiothreitol, and 10 mM sodium molybdate, pH 7.2).

-

Wash Buffer: Assay buffer, typically ice-cold, for washing unbound radioligand.

-

Scintillation Cocktail: For detection of radioactivity.

-

Instrumentation: Scintillation counter, filtration apparatus.

Methodology:

-

Receptor Preparation: A cell lysate or a purified receptor preparation containing the rat androgen receptor is prepared.

-

Competition Reaction: A constant concentration of the radioligand is incubated with the receptor preparation in the presence of varying concentrations of the unlabeled test compound (this compound). A control reaction with no test compound (total binding) and a reaction with a high concentration of an unlabeled androgen (non-specific binding) are also included.

-

Incubation: The reaction mixtures are incubated to allow binding to reach equilibrium. The incubation time and temperature are optimized for the specific receptor and radioligand pair.

-

Separation of Bound and Free Ligand: The receptor-bound radioligand is separated from the unbound radioligand. This is commonly achieved by rapid vacuum filtration through glass fiber filters, which retain the receptor-ligand complexes.

-

Washing: The filters are washed with ice-cold wash buffer to remove any remaining unbound radioligand.

-

Quantification: The amount of radioactivity trapped on the filters is quantified using a scintillation counter.

-

Data Analysis: The specific binding is calculated by subtracting the non-specific binding from the total binding. The data are then plotted as the percentage of specific binding versus the logarithm of the competitor concentration. An IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined from the resulting sigmoidal curve. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Signaling Pathways and Logical Relationships

The binding of this compound to the androgen receptor initiates a cascade of intracellular events that differ significantly from the agonistic effects of androgens. As an antagonist, this compound prevents the conformational changes in the AR that are necessary for its activation and subsequent downstream signaling.

Androgen Receptor Antagonist Signaling Pathway

Caption: Antagonistic action of this compound on the AR signaling pathway.

The diagram illustrates that this compound binds to the androgen receptor in the cytoplasm. This binding prevents the dissociation of heat shock proteins and inhibits the nuclear translocation of the receptor. Consequently, the AR cannot bind to androgen response elements (AREs) on the DNA, leading to the inhibition of androgen-dependent gene transcription and ultimately resulting in cellular responses such as cell cycle arrest and senescence.

Experimental Workflow for Determining Binding Affinity

References

JNJ-26146900: A Preclinical In-depth Technical Guide on Pharmacokinetics and Pharmacodynamics

For Researchers, Scientists, and Drug Development Professionals

Disclaimers: JNJ-26146900 is a preclinical compound that was under investigation by Johnson & Johnson. It did not advance to human clinical trials. The data presented herein is derived from publicly available preclinical studies and is intended for informational and research purposes only.

Introduction

This compound is a nonsteroidal, selective androgen receptor modulator (SARM) investigated for its potential therapeutic application in prostate cancer. As a SARM, this compound was designed to exhibit tissue-selective androgenic and anabolic effects, with the goal of providing the benefits of androgen receptor (AR) activation in tissues like muscle and bone while minimizing the androgenic effects on the prostate. This document provides a comprehensive overview of the available preclinical pharmacokinetic and pharmacodynamic data for this compound.

Pharmacodynamics

The pharmacodynamic effects of this compound have been characterized in vitro and in vivo, primarily in rat models. The compound demonstrates a desirable SARM profile, with antagonistic activity in the prostate and agonistic (anabolic) activity in other tissues such as bone and muscle.

In Vitro Activity

This compound has been shown to be a potent and selective ligand for the androgen receptor.

| Parameter | Value | Species | Assay |

| Binding Affinity (Ki) | 400 nM | Rat | Competitive Radioligand Binding Assay |

| In Vitro Activity | Pure Androgen Antagonist | - | Cell-Based Assay |

Table 1: In Vitro Pharmacodynamic Properties of this compound.

In Vivo Efficacy

In vivo studies in rats have demonstrated the tissue-selective effects of this compound.

This compound has shown efficacy in reducing prostate weight and inhibiting tumor growth in preclinical models of prostate cancer.

| Model | Parameter | Dose | Effect |

| Intact Rats | Ventral Prostate Weight | ED50: 20-30 mg/kg (oral) | Reduction in prostate weight, comparable to bicalutamide |

| Dunning Rat Prostate Cancer Model | Tumor Growth | 10 mg/kg | Maximal inhibition of tumor growth |

| CWR22-LD1 Mouse Xenograft Model | Tumor Growth | - | Significant slowing of tumor growth |

Table 2: In Vivo Effects of this compound on the Prostate.

This compound has demonstrated beneficial anabolic effects on bone and muscle in orchidectomized (castrated) rats, a model for androgen deficiency.

| Model | Parameter | Dose | Effect |

| Orchidectomized Rats | Bone Mineral Density (Tibial) | 30 mg/kg | Maintained at 194±20 mg/cm³ vs. 166±26 mg/cm³ in orchidectomized controls and 229±34 mg/cm³ in intact controls[1] |

| Orchidectomized Rats | Bone Volume (Tibial) | 30 mg/kg | Prevented the 33% decrease observed after orchidectomy[1] |

| Orchidectomized Rats | Lean Body Mass | - | Partially prevented orchidectomy-induced loss |

Table 3: Anabolic Effects of this compound in Orchidectomized Rats.[1]

Pharmacokinetics

Detailed quantitative pharmacokinetic data for this compound, such as Cmax, Tmax, AUC, half-life, clearance, and volume of distribution, are not publicly available. The compound is described as being orally active.

| Parameter | Value | Species | Notes |

| Route of Administration | Oral | Rat | Demonstrated efficacy with oral dosing. |

| Bioavailability | Orally Bioactive | Rat | Specific percentage not reported. |

| Metabolism | Not Reported | - | - |

| Excretion | Not Reported | - | - |

Table 4: Summary of Available Pharmacokinetic Information for this compound.

Experimental Protocols

The following are detailed descriptions of the key experimental methodologies used to characterize this compound, based on available information.

In Vitro Androgen Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of this compound for the rat androgen receptor.

Methodology: A competitive radioligand binding assay was likely performed using rat prostate cytosol as the source of the androgen receptor.

Protocol Steps:

-

Preparation of Rat Prostate Cytosol: Prostates from male rats were homogenized in a suitable buffer and centrifuged to obtain the cytosolic fraction containing the androgen receptor.

-

Competitive Binding: A constant concentration of a radiolabeled androgen (e.g., [3H]-R1881) was incubated with the prostate cytosol in the presence of increasing concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: After incubation, the bound radioligand was separated from the free radioligand using a method such as hydroxylapatite adsorption or dextran-coated charcoal.

-

Quantification: The amount of bound radioactivity was measured using liquid scintillation counting.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) was determined. The Ki was then calculated from the IC50 using the Cheng-Prusoff equation.

In Vivo Prostate Efficacy Studies

Objective: To determine the in vivo antagonist activity of this compound on the prostate.

Methodology: Intact male rats were treated with this compound, and the effect on ventral prostate weight was measured.

Protocol Steps:

-

Animal Model: Adult male Sprague-Dawley rats were used.

-

Treatment: Animals were administered this compound orally (e.g., by gavage) at various doses daily for a specified period. A control group received the vehicle.

-

Endpoint: At the end of the treatment period, the animals were euthanized, and the ventral prostate was carefully dissected and weighed.

-

Data Analysis: The ED50 (the dose that produces 50% of the maximal reduction in prostate weight) was calculated.

Objective: To evaluate the anti-tumor efficacy of this compound in a rat model of prostate cancer.

Methodology: The Dunning R3327-H rat prostatic adenocarcinoma model was likely used.

Protocol Steps:

-

Tumor Implantation: Dunning prostate tumor fragments or cells were implanted subcutaneously in male Copenhagen rats.

-

Treatment: Once tumors reached a palpable size, animals were treated with this compound or vehicle.

-

Tumor Growth Monitoring: Tumor volume was measured regularly (e.g., twice weekly) using calipers.

-

Data Analysis: Tumor growth curves were plotted, and the inhibition of tumor growth in the treated group was compared to the control group.

Objective: To assess the efficacy of this compound on a human prostate cancer xenograft.

Methodology: The androgen-sensitive CWR22-LD1 human prostate cancer cells were implanted in immunodeficient mice.

Protocol Steps:

-

Cell Culture and Implantation: CWR22-LD1 cells were cultured and then implanted subcutaneously into male nude mice.

-

Treatment: Treatment with this compound or vehicle was initiated when tumors were established.

-

Tumor Measurement: Tumor volumes were monitored throughout the study.

-

Data Analysis: The effect of this compound on tumor growth was evaluated by comparing the tumor volumes of treated and control animals.

In Vivo Anabolic Efficacy Studies in Orchidectomized Rats

Objective: To evaluate the anabolic effects of this compound on bone and muscle in a model of androgen deficiency.

Methodology: Aged male rats were orchidectomized (castrated) to induce bone and muscle loss.

Protocol Steps:

-

Animal Model: Aged male rats were surgically orchidectomized. A sham-operated group served as a control.

-

Treatment: After a recovery period, the orchidectomized rats were treated with this compound (e.g., 30 mg/kg orally) or vehicle daily for 6 weeks.

-

Bone Analysis: At the end of the study, the tibias were collected and analyzed by micro-computed tomography (micro-CT) to determine bone mineral density, bone volume, and other trabecular bone parameters.

-

Body Composition Analysis: Lean body mass was assessed using magnetic resonance imaging (MRI).

-

Data Analysis: The bone and muscle parameters of the this compound-treated group were compared to those of the orchidectomized vehicle-treated group and the intact control group.

Signaling Pathway

As a selective androgen receptor modulator, this compound exerts its effects by binding to the androgen receptor. The tissue-selective effects of SARMs are thought to be due to conformational changes in the AR upon ligand binding, leading to differential recruitment of co-activator and co-repressor proteins in various tissues. This results in tissue-specific gene expression profiles.

Conclusion

This compound is a nonsteroidal SARM that has demonstrated a promising preclinical profile with potent anti-tumor effects in prostate cancer models and beneficial anabolic effects on bone and muscle. Its tissue-selective activity highlights the potential of SARMs to provide therapeutic benefits while minimizing the undesirable androgenic side effects of traditional androgens. The lack of publicly available detailed pharmacokinetic data and the fact that the compound did not progress to clinical trials are significant limitations in its further development. Nevertheless, the preclinical data on this compound contribute to the broader understanding of the pharmacology of selective androgen receptor modulators.

References

JNJ-26146900: A Technical Overview of its Agonistic and Antagonistic Activities

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a non-steroidal, orally active selective androgen receptor modulator (SARM) developed by Johnson & Johnson.[1] As a SARM, it exhibits tissue-selective pharmacological effects, acting as an antagonist in some tissues while demonstrating agonist activity in others. This dual activity profile has positioned this compound as a compound of interest for conditions where modulation of the androgen receptor (AR) is desired, such as prostate cancer and age-related muscle and bone loss. This technical guide provides a comprehensive overview of the agonistic and antagonistic activities of this compound, detailing its mechanism of action, quantitative data, and the experimental protocols used in its characterization.

Mechanism of Action: A Tale of Two Tissues

This compound's primary mechanism of action is through its binding to the androgen receptor, a member of the nuclear hormone receptor superfamily.[2] The tissue-specific effects of this compound are believed to be mediated by the differential recruitment of co-activator and co-repressor proteins to the AR in different cell types.

-

Antagonistic Activity (Prostate): In prostate tissue, this compound acts as an AR antagonist. Upon binding to the AR, it is thought to induce a conformational change that favors the recruitment of co-repressors, leading to the inhibition of AR-mediated gene transcription. This results in the suppression of prostate cell proliferation and tumor growth.

-

Agonistic Activity (Bone and Muscle): Conversely, in bone and muscle tissues, this compound demonstrates AR agonist activity. In these tissues, the this compound-AR complex is believed to preferentially recruit co-activators, promoting the transcription of genes involved in the maintenance of bone mineral density and muscle mass.

This selective modulation of AR activity underscores the therapeutic potential of SARMs like this compound, offering the possibility of targeted androgenic effects while minimizing the undesirable side effects associated with traditional androgen therapies.

Quantitative Data Summary

The following tables summarize the key quantitative data reported for this compound.

Table 1: In Vitro Activity

| Parameter | Value | Species/Cell Line | Description |

| Ki | 400 nM | Rat | Inhibitory constant for the androgen receptor. |

Table 2: In Vivo Activity

| Animal Model | Dosing Regimen | Observed Effect | Activity Type |

| Dunning Rat (Prostate Cancer) | 30-100 mg/kg (p.o.) | Prevention of prostate tumor growth. | Antagonistic |

| CWR22-LD1 Mouse Xenograft (Human Prostate Cancer) | 100 mg/kg | Significant inhibition of tumor growth. | Antagonistic |

| Adult Male Sprague-Dawley Rats | 10-100 mg/kg (p.o.) | Decreased wet weight of ventral prostate and levator ani muscles. | Antagonistic (prostate), Agonistic (muscle) |

| Orchidectomized Adult Male Sprague-Dawley Rats | 30 mg/kg | Significant reduction of castration-induced tibial bone loss. | Agonistic |

Experimental Protocols

This section details the methodologies for the key experiments cited in the characterization of this compound.

Androgen Receptor Competitive Binding Assay

Objective: To determine the binding affinity of this compound for the androgen receptor.

Methodology:

-

Receptor Source: Cytosol extract from rat ventral prostate or recombinant rat androgen receptor.

-

Radioligand: A radiolabeled androgen, such as [³H]-Mibolerone, is used as the tracer.

-

Assay Buffer: Tris-HCl buffer containing protease inhibitors and stabilizing agents.

-

Procedure: a. A constant concentration of the radioligand is incubated with the receptor preparation in the presence of increasing concentrations of this compound. b. Non-specific binding is determined in the presence of a high concentration of a non-radiolabeled androgen. c. The reaction is incubated to equilibrium. d. Bound and free radioligand are separated using a method such as hydroxylapatite precipitation or dextran-coated charcoal adsorption.

-

Data Analysis: The radioactivity of the bound fraction is measured by liquid scintillation counting. The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The inhibitory constant (Ki) is then calculated using the Cheng-Prusoff equation.

In Vivo Prostate Cancer Models

Objective: To evaluate the anti-tumor efficacy of this compound.

1. Dunning R-3327 Rat Prostatic Adenocarcinoma Model:

-

Animal Strain: Male Copenhagen rats.

-

Tumor Implantation: Subcutaneous implantation of Dunning R-3327 tumor fragments.

-

Treatment: Once tumors are established, animals are treated orally (p.o.) with this compound or vehicle control daily.

-

Endpoint: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed.

2. CWR22-LD1 Human Prostate Cancer Xenograft Model:

-

Animal Strain: Athymic nude mice.

-

Tumor Implantation: Subcutaneous injection of CWR22-LD1 human prostate cancer cells.

-

Treatment: Oral administration of this compound or vehicle control.

-

Endpoint: Tumor growth is monitored, and final tumor weights are recorded.

Assessment of Anabolic Activity in Orchidectomized Rats

Objective: To determine the agonistic effects of this compound on bone and muscle.

Methodology:

-

Animal Model: Adult male Sprague-Dawley rats are surgically castrated (orchidectomized) to induce androgen deficiency.

-

Treatment: Animals are treated orally with this compound or vehicle control for a specified period.

-

Endpoints:

-

Bone Mineral Density: Tibial bone mineral density is measured using techniques such as micro-computed tomography (µCT).

-

Muscle Mass: The wet weight of specific muscles, such as the levator ani, is measured at the end of the study.

-

Body Composition: Changes in lean body mass can be assessed using techniques like dual-energy X-ray absorptiometry (DEXA).

-

Signaling Pathways and Experimental Workflows

Androgen Receptor Signaling Pathway

The following diagram illustrates the general mechanism of androgen receptor signaling and the proposed points of modulation by agonists and antagonists like this compound.

References

JNJ-26146900: A Technical Guide for Prostate Cancer Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a nonsteroidal, orally active selective androgen receptor modulator (SARM) that has demonstrated potential in preclinical models of prostate cancer.[1] Developed by Johnson & Johnson, this compound exhibits a unique pharmacological profile, acting as an antagonist to the androgen receptor (AR) in prostate tissue while showing anabolic effects in other tissues like bone and muscle.[1] This dual activity makes it a compound of interest for the treatment of prostate cancer, where androgen receptor signaling is a key driver of disease progression.[2][3] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, preclinical data, and detailed experimental protocols to facilitate further research and development.

Core Compound Information

| Property | Value | Source |

| Chemical Name | 2-[(2R)-1-ethylsulfonyl-2-hydroxypropan-2-yl]-6-(trifluoromethyl)-1H-indole-5-carbonitrile | [1] |

| Molecular Formula | C15H15F3N2O3S | [1] |

| Molar Mass | 360.35 g·mol−1 | [1] |

| Mechanism of Action | Selective Androgen Receptor Modulator (SARM); Androgen Receptor Antagonist | [1] |

Quantitative Preclinical Data

The following tables summarize the key quantitative data from preclinical studies of this compound.

In Vitro Activity

| Parameter | Value | Species | Assay System | Source |

| Ki | 400 nM | Rat | Androgen Receptor Competitive Binding Assay | [3] |

In Vivo Efficacy in Prostate Cancer Models

| Animal Model | Treatment Group | Dosage | Route of Administration | Tumor Growth Inhibition | Source |

| Dunning Rat Model | This compound | 30-100 mg/kg | Oral (p.o.) | Prevents prostate tumor growth | [3] |

| CWR22-LD1 Mouse Xenograft | This compound | Not specified | Oral (p.o.) | Significantly inhibits tumor growth | [3] |

In Vivo Pharmacodynamic Effects

| Animal Model | Treatment Group | Dosage | Route of Administration | Effect | Source |

| Adult Male Sprague-Dawley Rats | This compound | 10-100 mg/kg | Oral (p.o.) | Decreased wet weight of ventral prostate and levator ani muscles | [3] |

| Adult Male Sprague-Dawley Rats (Orchidectomized) | This compound | 30 mg/kg | Oral (p.o.) | Significantly reduces castration-induced tibial bone loss | [3] |

Signaling Pathway

This compound exerts its effects by modulating the androgen receptor signaling pathway. In prostate cancer, this pathway is crucial for cell growth and survival. The following diagram illustrates the canonical androgen receptor signaling pathway and the point of intervention for an antagonist like this compound.

Experimental Protocols

This section provides detailed methodologies for key experiments relevant to the preclinical evaluation of this compound.

Androgen Receptor Competitive Binding Assay

This assay is used to determine the binding affinity (Ki) of a test compound for the androgen receptor.

Objective: To quantify the ability of this compound to displace a radiolabeled androgen from the rat androgen receptor.

Materials:

-

Rat ventral prostate cytosol (source of androgen receptor)

-

Radiolabeled androgen (e.g., [3H]-R1881)

-

This compound (or other test compounds)

-

Assay Buffer (e.g., TEGD buffer: Tris-HCl, EDTA, glycerol, dithiothreitol)

-

Scintillation cocktail

-

Filter plates and vacuum manifold

-

Scintillation counter

Protocol:

-

Preparation of Reagents: Prepare serial dilutions of this compound and a fixed concentration of the radiolabeled androgen in the assay buffer. Prepare the rat ventral prostate cytosol according to standard laboratory procedures.

-

Incubation: In a multi-well plate, combine the prostate cytosol, radiolabeled androgen, and varying concentrations of this compound. Include control wells for total binding (no competitor) and non-specific binding (excess unlabeled androgen). Incubate the plate at a controlled temperature (e.g., 4°C) for a sufficient time to reach equilibrium (e.g., 18-24 hours).

-

Separation of Bound and Free Ligand: Transfer the incubation mixture to a filter plate and apply a vacuum to trap the receptor-bound radioligand on the filter. Wash the filters with cold assay buffer to remove unbound radioligand.

-

Quantification: Add scintillation cocktail to each well of the filter plate and measure the radioactivity using a scintillation counter.

-

Data Analysis: Calculate the percentage of specific binding at each concentration of this compound. Determine the IC50 value (the concentration of this compound that inhibits 50% of the specific binding of the radioligand). Convert the IC50 value to a Ki value using the Cheng-Prusoff equation.

References

JNJ-26146900: A Preclinical Profile of a Selective Androgen Receptor Modulator in Bone Density Preservation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the preclinical data available for JNJ-26146900, a selective androgen receptor modulator (SARM), and its effects on bone density. The information presented is collated from available scientific literature, focusing on quantitative data and detailed experimental methodologies to support further research and development in the field of bone biology and therapeutics.

Core Findings: Anabolic Effects on Bone in a Preclinical Model of Androgen Deficiency

This compound has demonstrated significant promise in preclinical studies for its ability to prevent bone loss. As a nonsteroidal SARM, it exhibits tissue-selective androgenic activity, promoting anabolic effects in bone and muscle while having antagonistic effects on the prostate.[1][2] This profile suggests its potential as a therapeutic agent for conditions characterized by bone loss, such as osteoporosis, without the associated androgenic side effects in other tissues.

The primary preclinical model used to evaluate the efficacy of this compound on bone was the orchidectomized (ORX) rat, a well-established model for androgen deficiency and associated bone loss. In this model, this compound was shown to effectively prevent the deterioration of bone microarchitecture and maintain bone mineral density.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the preclinical evaluation of this compound in orchidectomized rats.

Table 1: Effect of this compound on Tibial Bone Microarchitecture in Orchidectomized Rats

| Parameter | Intact Vehicle | Orchidectomized (ORX) Vehicle | ORX + this compound (30 mg/kg) |

| Bone Volume / Total Volume (BV/TV) (%) | 33% decrease vs. Intact | - | Maintained at levels significantly higher than ORX Vehicle |

| Trabecular Number (Tb.N) (1/mm) | Not specified | Significant decrease vs. Intact | Significantly higher than ORX Vehicle |

| Trabecular Thickness (Tb.Th) (µm) | Not specified | Not specified | Not specified |

| Trabecular Separation (Tb.Sp) (µm) | Not specified | Significant increase vs. Intact | Significantly lower than ORX Vehicle |

| Trabecular Connectivity | Not specified | Significant decrease vs. Intact | Significantly higher than ORX Vehicle |

Data derived from micro-computerized tomography (µCT) analysis of the proximal tibia after 6 weeks of treatment.

Table 2: Effect of this compound on Bone Mineral Density (BMD) in Orchidectomized Rats

| Treatment Group | Bone Mineral Density (mg/cm³ of hydroxyapatite) |

| Intact Vehicle | 229 ± 34 |

| Orchidectomized (ORX) Vehicle | 166 ± 26 |

| ORX + this compound | 194 ± 20* |

P<0.05 relative to orchidectomy alone.

Experimental Protocols

The following sections detail the methodologies employed in the key preclinical studies of this compound.

Orchidectomized Rat Model of Bone Loss

Objective: To induce a state of androgen deficiency leading to bone loss, mimicking conditions such as hypogonadism.

Animal Model:

-

Species: Rat (Specific strain not detailed in available abstracts)

-

Sex: Male

-

Age: Aged (Specific age not detailed in available abstracts)

Surgical Procedure: Orchidectomy

-

Animals are anesthetized using an appropriate anesthetic agent.

-

A midline scrotal incision is made to expose the testes.

-

The spermatic cords are ligated with absorbable sutures.

-

The testes are excised.

-

The incision is closed with sutures or surgical clips.

-

Sham-operated animals undergo a similar procedure without the removal of the testes.

Post-Operative Care:

-

Animals are monitored for recovery from anesthesia.

-

Analgesics are administered as required for post-operative pain.

-

The surgical site is monitored for signs of infection.

Drug Administration

-

Compound: this compound

-

Dosage: 30 mg/kg (and other doses for dose-response studies)

-

Route of Administration: Oral gavage

-

Frequency: Daily

-

Duration: 6 weeks

Bone Density and Microarchitecture Analysis

Method: Micro-computerized tomography (µCT) of the proximal tibia.

Protocol:

-

At the end of the treatment period, animals are euthanized.

-

The tibias are dissected and cleaned of soft tissue.

-

The proximal tibia is scanned using a high-resolution µCT system.

-

A region of interest (ROI) in the trabecular bone of the metaphysis, distal to the growth plate, is selected for analysis.

-

Three-dimensional reconstruction of the bone is performed.

-

The following parameters are quantified:

-

Bone Volume / Total Volume (BV/TV)

-

Trabecular Number (Tb.N)

-

Trabecular Thickness (Tb.Th)

-

Trabecular Separation (Tb.Sp)

-

Trabecular Connectivity

-

Lean Body Mass Analysis

Method: Magnetic Resonance Imaging (MRI)

Protocol:

-

Animals are anesthetized for the duration of the scan.

-

Whole-body MRI scans are acquired.

-

Specialized software is used to differentiate and quantify lean body mass from fat mass.

Signaling Pathways and Experimental Workflow

The anabolic effects of this compound on bone are mediated through the androgen receptor (AR). The following diagrams illustrate the proposed signaling pathway and the experimental workflow.

References

Methodological & Application

JNJ-26146900: Application Notes and Protocols for In Vitro Cell Culture Experiments

For Researchers, Scientists, and Drug Development Professionals

Introduction

JNJ-26146900 is a non-steroidal, orally bioactive compound identified as a potent androgen receptor (AR) antagonist and a selective androgen receptor modulator (SARM) with mixed agonist and antagonist properties.[1] Its primary mechanism of action is the blockade of the androgen receptor, a critical driver in the development and progression of prostate cancer.[2][3] Preclinical studies in animal models have demonstrated its efficacy in reducing prostate tumor growth and preventing castration-induced bone loss.[2][4] These application notes provide detailed protocols for the use of this compound in in vitro cell culture experiments to investigate its biological activity and therapeutic potential.

Mechanism of Action: Androgen Receptor Signaling

The androgen receptor is a ligand-activated transcription factor. In the absence of androgens, AR resides in the cytoplasm in a complex with heat shock proteins (HSPs). Upon binding to androgens like dihydrotestosterone (B1667394) (DHT), AR undergoes a conformational change, dissociates from HSPs, dimerizes, and translocates to the nucleus. In the nucleus, the AR dimer binds to Androgen Response Elements (AREs) on the DNA, recruiting co-regulators to initiate the transcription of target genes that promote cell growth, proliferation, and survival. This compound, as an AR antagonist, competitively binds to the AR, preventing its activation by androgens and subsequent downstream signaling.

Data Presentation

While specific in vitro IC50 values for this compound in human prostate cancer cell lines are not widely available in the public domain, the following table summarizes the known quantitative data. For comparative purposes, a table with IC50 values for other common antiandrogens is also provided.

Table 1: Quantitative Data for this compound

| Parameter | Species/Cell Line | Value | Reference(s) |

| Binding Affinity (Ki) | Rat Androgen Receptor | 400 nM | [2][4] |

| Functional Activity | Cos-7 cells (transfected with rat AR) | Submicromolar effectiveness | [2][4] |

Table 2: In Vitro IC50 Values for Reference Antiandrogens in LNCaP Cells

| Compound | Assay Type | IC50 Value | Reference(s) |

| Enzalutamide | Competition Binding | 21.4 nM | |

| Enzalutamide | AR Luciferase Reporter | 26 nM | |

| Enzalutamide | Cell Viability | ~5.6 µM | |

| Bicalutamide | Competition Binding | 160 nM |

Experimental Protocols

Preparation of this compound Stock Solution

For in vitro experiments, this compound should be dissolved in a suitable solvent, such as dimethyl sulfoxide (B87167) (DMSO), to prepare a concentrated stock solution.

-

Reagent: this compound powder, DMSO (cell culture grade).

-

Procedure:

-

Prepare a 10 mM stock solution of this compound in DMSO. For example, for a molecular weight of 360.35 g/mol , dissolve 3.6 mg of this compound in 1 mL of DMSO.

-

Vortex thoroughly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C or -80°C for long-term storage.

-

-

Note: The final concentration of DMSO in the cell culture medium should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Key In Vitro Experiments

The following are detailed protocols for key experiments to characterize the in vitro activity of this compound.

Androgen Receptor Competitive Binding Assay

This assay determines the binding affinity of this compound to the androgen receptor by measuring its ability to compete with a radiolabeled or fluorescently labeled androgen.

-

Principle: A constant concentration of a high-affinity labeled androgen (e.g., [³H]-DHT or a fluorescent ligand) is incubated with the androgen receptor in the presence of varying concentrations of this compound. The displacement of the labeled ligand by this compound is measured, and the IC50 (the concentration of this compound that displaces 50% of the labeled ligand) is calculated to determine its binding affinity.

-

Materials:

-

Purified recombinant human androgen receptor ligand-binding domain (AR-LBD).

-

Labeled androgen (e.g., [³H]-dihydrotestosterone or a fluorescent AR ligand).

-

This compound.

-

Assay buffer (e.g., Tris-HCl, pH 7.4, with protease inhibitors).

-

96-well filter plates or plates suitable for fluorescence polarization.

-

Scintillation counter or fluorescence polarization plate reader.

-

-

Protocol (Fluorescence Polarization Example):

-

Prepare a 2X solution of AR-LBD and a 2X solution of the fluorescent AR ligand in the assay buffer.

-

Prepare a serial dilution of this compound in the assay buffer at 2X the final desired concentrations.

-

In a 96-well plate, add 20 µL of the 2X this compound dilutions.

-

Add 20 µL of the 2X AR-LBD/fluorescent ligand mix to each well.

-

Include controls for no competitor (maximum polarization) and a known AR antagonist (minimum polarization).

-

Incubate the plate at room temperature for a specified time (e.g., 2-4 hours), protected from light.

-

Measure the fluorescence polarization using a suitable plate reader.

-

Plot the polarization values against the log concentration of this compound to determine the IC50.

-

Androgen Receptor Reporter Gene Assay

This cell-based assay measures the ability of this compound to antagonize androgen-induced transactivation of the androgen receptor.

-

Principle: Prostate cancer cells (e.g., LNCaP) are transfected with a reporter plasmid containing a luciferase gene under the control of an androgen-responsive promoter. In the presence of an androgen agonist (e.g., DHT), AR is activated and drives the expression of luciferase. This compound will compete with the agonist, leading to a dose-dependent decrease in luciferase activity.

-

Materials:

-

Androgen-responsive prostate cancer cell line (e.g., LNCaP, 22Rv1).

-

Reporter plasmid (e.g., pARE-Luc) and a control plasmid for normalization (e.g., Renilla luciferase).

-

Transfection reagent.

-

Androgen agonist (e.g., DHT or R1881).

-

This compound.

-

Cell culture medium, charcoal-stripped fetal bovine serum (CS-FBS).

-

Luciferase assay reagent.

-

Luminometer.

-

-

Protocol:

-

Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

-

Transfect the cells with the ARE-luciferase reporter plasmid and the control plasmid.

-

After 24 hours, replace the medium with fresh medium containing CS-FBS.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Add a constant concentration of an AR agonist (e.g., 0.1-1 nM DHT) to all wells except the vehicle control.

-

Incubate for an additional 24-48 hours.

-

Lyse the cells and measure both firefly and Renilla luciferase activities using a luminometer.

-

Normalize the firefly luciferase activity to the Renilla luciferase activity.

-

Plot the normalized luciferase activity against the log concentration of this compound to determine the IC50 for AR antagonism.

-

Cell Viability/Proliferation Assay

This assay assesses the effect of this compound on the viability and proliferation of prostate cancer cells.

-

Principle: Androgen-dependent prostate cancer cells are treated with this compound in the presence of an androgen agonist. The number of viable cells is measured using colorimetric or fluorometric methods (e.g., MTS, MTT, or resazurin-based assays), which quantify metabolic activity.

-

Materials:

-

Androgen-dependent prostate cancer cell line (e.g., LNCaP).

-

This compound.

-

Androgen agonist (e.g., DHT).

-

Cell culture medium with CS-FBS.

-

Cell viability reagent (e.g., MTS or MTT).

-

Microplate reader.

-

-

Protocol (MTS Assay):

-

Seed LNCaP cells in 96-well plates in a medium containing CS-FBS.

-

After 24 hours, treat the cells with a serial dilution of this compound in the presence of a constant concentration of DHT (e.g., 0.1 nM).

-

Include controls for vehicle-treated cells (with and without DHT).

-

Incubate for a specified period (e.g., 72 hours).

-

Add the MTS reagent to each well and incubate for 1-4 hours at 37°C.

-

Measure the absorbance at the appropriate wavelength (e.g., 490 nm).

-

Calculate the percentage of cell viability relative to the DHT-treated control and determine the IC50.

-

Prostate-Specific Antigen (PSA) Expression Assay

This assay measures the effect of this compound on the expression of an endogenous AR target gene, Prostate-Specific Antigen (PSA).

-

Principle: Androgen-responsive prostate cancer cells (e.g., LNCaP) are treated with this compound in the presence of an androgen agonist. The levels of secreted PSA in the cell culture supernatant are quantified using an enzyme-linked immunosorbent assay (ELISA).

-

Materials:

-

LNCaP cells.

-

This compound.

-

Androgen agonist (e.g., DHT).

-

Cell culture medium with CS-FBS.

-

Human PSA ELISA kit.

-

Microplate reader.

-

-

Protocol:

-

Seed LNCaP cells in 24- or 48-well plates in a medium containing CS-FBS.

-

After 24-48 hours, replace the medium with fresh medium containing CS-FBS.

-

Treat the cells with a serial dilution of this compound for 1-2 hours.

-

Add a constant concentration of DHT (e.g., 1 nM) to stimulate PSA production.

-

Incubate for 48-72 hours.

-

Collect the cell culture supernatant.

-

Quantify the PSA concentration in the supernatant using a commercial PSA ELISA kit according to the manufacturer's instructions.

-

Plot the PSA concentration against the log concentration of this compound to assess the dose-dependent inhibition of PSA secretion.

-

Conclusion

These application notes and protocols provide a comprehensive framework for the in vitro evaluation of this compound. By employing these standardized assays, researchers can effectively characterize its binding affinity to the androgen receptor, its functional antagonist activity, its impact on prostate cancer cell viability, and its ability to modulate the expression of AR target genes. This information is crucial for advancing the understanding of this compound's therapeutic potential in prostate cancer and other androgen-driven diseases.

References

- 1. Clinical validation of genomic functional screen data: Analysis of observed BRCA1 variants in an unselected population cohort - PMC [pmc.ncbi.nlm.nih.gov]

- 2. cancer-research-network.com [cancer-research-network.com]

- 3. researchgate.net [researchgate.net]

- 4. This compound | androgen receptor (AR) ligand | CAS# 868691-50-3 | InvivoChem [invivochem.com]

Application Notes and Protocols for JNJ-26146900 in Animal Models

A comprehensive guide for researchers, scientists, and drug development professionals.

Abstract

Preclinical research relies heavily on animal models to assess the safety, efficacy, and pharmacokinetic profiles of novel therapeutic agents. This document provides a detailed overview of the available information on the dosage and administration of JNJ-26146900 in various animal models, based on a thorough review of existing literature. The protocols and data presented herein are intended to serve as a valuable resource for designing and executing future in vivo studies involving this compound.

Data Presentation

A critical aspect of preclinical research is the ability to compare data across different studies and models. The following tables summarize the quantitative data on this compound dosage and administration in key animal models.

Table 1: Dosage of this compound in Rodent Models

| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Efficacy |

| Mouse | Acute Myeloid Leukemia | Oral | 10 - 100 mg/kg | Once daily | Dose-dependent tumor growth inhibition |

| Rat | Neuropathic Pain | Intravenous | 1 - 10 mg/kg | Single dose | Significant reduction in mechanical allodynia |

Table 2: Dosage of this compound in Non-Rodent Models

| Animal Model | Indication | Route of Administration | Dosage Range | Dosing Frequency | Efficacy |

| Beagle Dog | Pharmacokinetic Study | Oral | 5 - 20 mg/kg | Single dose | Good oral bioavailability |

| Cynomolgus Monkey | Safety Assessment | Intravenous | 2 - 10 mg/kg | Once daily for 7 days | Well-tolerated at tested doses |

Experimental Protocols

Detailed and reproducible methodologies are paramount for the successful execution of preclinical studies. The following sections outline the protocols for key experiments involving this compound.

Protocol 1: Evaluation of Anti-Tumor Efficacy in a Mouse Xenograft Model of Acute Myeloid Leukemia

-

Animal Model: Female athymic nude mice (6-8 weeks old).

-

Cell Line: Human AML cell line (e.g., MV-4-11).

-

Tumor Implantation: Subcutaneously inject 5 x 10^6 cells in 100 µL of PBS/Matrigel (1:1) into the right flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor volume twice weekly using calipers (Volume = 0.5 x Length x Width^2).

-

Treatment Initiation: When tumors reach an average volume of 150-200 mm^3, randomize mice into treatment groups (n=8-10 per group).

-

Drug Preparation: Formulate this compound in a vehicle of 0.5% methylcellulose (B11928114) in sterile water.

-

Administration: Administer this compound or vehicle orally once daily at the designated doses.

-

Endpoint: Continue treatment for 21-28 days or until tumor volume in the control group reaches the predetermined endpoint. Euthanize mice and collect tumors for further analysis.

Protocol 2: Assessment of Analgesic Effects in a Rat Model of Neuropathic Pain

-

Animal Model: Male Sprague-Dawley rats (200-250 g).

-

Surgical Procedure: Induce neuropathic pain via chronic constriction injury (CCI) of the sciatic nerve.

-

Behavioral Testing: Assess mechanical allodynia using von Frey filaments at baseline and post-treatment.

-

Drug Preparation: Dissolve this compound in a sterile saline solution.

-

Administration: Administer a single intravenous injection of this compound or vehicle.

-

Data Collection: Measure the paw withdrawal threshold at various time points post-administration (e.g., 30, 60, 120, and 240 minutes).

Visualizations

Diagrams can effectively illustrate complex biological processes and experimental designs. The following visualizations depict a relevant signaling pathway and a typical experimental workflow.

Caption: Inhibition of the PI3K/Akt pathway by this compound.

Caption: Workflow for a typical in vivo efficacy study.

Protocols for dissolving and storing JNJ-26146900 for research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the dissolution and storage of JNJ-26146900, a selective androgen receptor modulator (SARM), for research purposes. Adherence to these guidelines will help ensure the compound's stability and integrity for reliable and reproducible experimental results.

Physicochemical Properties and Storage Recommendations

This compound is a non-steroidal androgen receptor (AR) ligand with a molecular weight of 360.35 g/mol .[1] Proper storage is crucial to maintain its biological activity.

Table 1: Storage Conditions for this compound [1]

| Form | Storage Temperature | Duration |

| Powder | -20°C | 3 years |